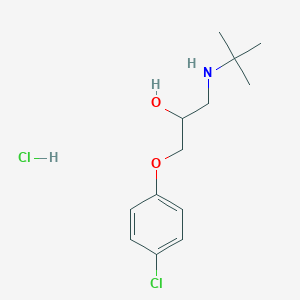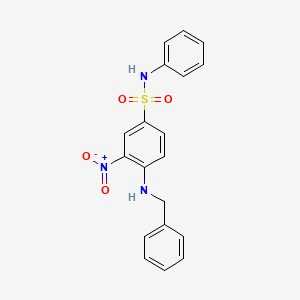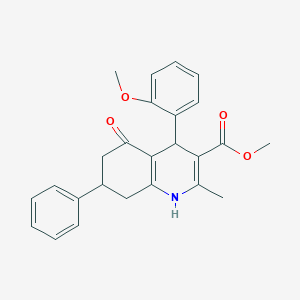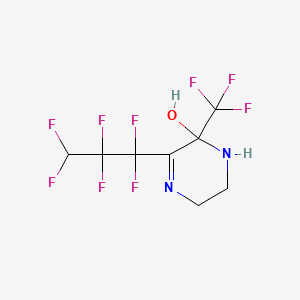
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride, also known as Propranolol, is a beta-blocker medication used to treat high blood pressure, angina, and other cardiovascular conditions. Apart from its clinical application, Propranolol has also gained attention in scientific research due to its potential therapeutic benefits in various fields.
Mecanismo De Acción
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the sympathetic nervous system. By blocking these receptors, this compound reduces the effects of adrenaline and other stress hormones, resulting in a decrease in heart rate and blood pressure. This compound also has a membrane-stabilizing effect, which can reduce the risk of arrhythmias.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, which can be beneficial in treating cardiovascular conditions. This compound can also reduce the secretion of stress hormones, such as adrenaline and noradrenaline, which can be helpful in managing anxiety and other stress-related disorders. This compound can also affect the central nervous system, as it can cross the blood-brain barrier and bind to beta-adrenergic receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride has several advantages for lab experiments, as it is a well-established drug with a known mechanism of action and safety profile. This compound is also readily available and can be easily administered to animals or human subjects. However, there are also limitations to using this compound in lab experiments, as it can have off-target effects and may not be suitable for all research questions.
Direcciones Futuras
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride has a promising future in scientific research, as it has shown potential therapeutic benefits in various fields. Future studies could explore the use of this compound in combination with other drugs or therapies, or investigate its effects on different disease models. This compound could also be further studied for its potential anti-cancer properties or its ability to modulate the immune system. Overall, this compound has a diverse range of potential applications in scientific research, and its continued investigation could lead to new insights and treatments for various diseases.
Métodos De Síntesis
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride can be synthesized through several methods, including the reaction of 1-(tert-butylamino)-3-chloropropane with 4-chlorophenol in the presence of a base, or the reaction of 1-(tert-butylamino)-3-(4-chlorophenyl)propan-2-ol with hydrochloric acid. The synthesis process involves multiple steps of purification and isolation, resulting in the formation of a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride has been extensively studied in various fields of scientific research, including neuroscience, psychiatry, oncology, and cardiology. In neuroscience, this compound has been investigated for its potential therapeutic benefits in treating post-traumatic stress disorder (PTSD), anxiety disorders, and phobias. In psychiatry, this compound has been studied for its ability to reduce the emotional intensity of traumatic memories. In oncology, this compound has been explored for its potential anti-cancer properties, as it has been shown to inhibit tumor growth and metastasis. In cardiology, this compound is commonly used to treat high blood pressure, angina, and arrhythmias.
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-(4-chlorophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-13(2,3)15-8-11(16)9-17-12-6-4-10(14)5-7-12;/h4-7,11,15-16H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUZFWPYNGFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)

![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)

